An In-depth Technical Guide to the Bioactive Compounds of Tribulus terrestris
An In-depth Technical Guide to the Bioactive Compounds of Tribulus terrestris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribulus terrestris L. (Zygophyllaceae) is a plant with a long history of use in traditional medicine across various cultures, including traditional Chinese medicine and Ayurveda.[1][2] It is reputed to possess a wide range of pharmacological activities, which has led to its widespread use in modern herbal supplements.[1][2] The therapeutic effects of T. terrestris are attributed to its complex phytochemical profile, which includes a variety of bioactive compounds.[3][4] The primary classes of these compounds are steroidal saponins, flavonoids, alkaloids, and lignanamides.[1][3][5]
The composition and concentration of these bioactive compounds can vary significantly depending on the geographical origin of the plant, the part of the plant used (fruit, leaves, stem, or roots), and the time of harvest.[1][4][6] This variability underscores the importance of robust analytical methods for the identification and quantification of these compounds for quality control and the development of standardized extracts for research and pharmaceutical applications.
This technical guide provides a comprehensive overview of the key bioactive compounds identified in Tribulus terrestris, detailed experimental protocols for their analysis, and a summary of their quantitative distribution.
Major Bioactive Compounds in Tribulus terrestris
The primary bioactive constituents of T. terrestris can be categorized into several major chemical classes.
Steroidal Saponins
Steroidal saponins are considered the most significant bioactive compounds in T. terrestris and are often used as markers for standardization.[1][4][7] These are primarily of the furostanol and spirostanol types.[1][4] Protodioscin is the most well-known and abundant furostanol saponin in T. terrestris.[4][7][8] Other important saponins include prototribestin, dioscin, tribestin, and tribulosin.[1][8][9] The plant also contains other steroidal compounds such as hecogenin and C21 steroids.[10][11]
Flavonoids
Tribulus terrestris is a rich source of flavonoids, which are known for their antioxidant properties.[12] The main flavonoids identified include quercetin, kaempferol, isorhamnetin, and their glycosidic derivatives such as rutin (quercetin-3-O-rutinoside), astragalin (kaempferol-3-O-glucoside), and tribuloside.[9][13][14] The total flavonoid content can vary between different plant parts and extracts.
Alkaloids
Several types of alkaloids have been isolated from T. terrestris, including β-carboline alkaloids.[1] The specific alkaloids identified are harman, harmine, harmaline, and harmalol.[15] The distribution of these alkaloids can differ among the various plant organs. For instance, harmaline has been found in the roots and stems but not necessarily in the fruits.[1][15] Other nitrogen-containing compounds like tribulusterine have also been identified.[11]
Lignanamides
Lignanamides are another class of bioactive compounds found in the fruits of T. terrestris. These compounds, which are conjugates of lignans and amides, have shown potential hepatoprotective and anti-inflammatory activities.[16][17] Examples include tribulusamides A, B, and C, as well as terrestriamide and N-trans-feruloyltyramine.[11][16][17]
Other Compounds
In addition to the major classes above, T. terrestris also contains various other compounds, including phenolic acids (e.g., ferulic acid, salicylic acid), fatty acids (e.g., linolenic acid, n-hexadecanoic acid), terpenoids, and sterols (e.g., β-sitosterol).[4][11][12][16]
Quantitative Analysis of Bioactive Compounds
The concentration of bioactive compounds in Tribulus terrestris is highly variable. The following table summarizes quantitative data reported in the literature for some of the key compounds.
| Bioactive Compound | Plant Part | Geographical Origin | Concentration | Reference |
| Saponins | ||||
| Protodioscin | Aerial Parts | Crimea | 0.546% ± 0.013% | [8][18] |
| Protodioscin | Aerial Parts | Western Siberia | 0.338% ± 0.008% | [8][18] |
| Protodioscin | Market Products | Not Specified | 0.17% to 6.49% | [7] |
| Protodioscin | Raw Plant Material | Not Specified | 0.65% - 0.73% | [19][20] |
| Total Saponins | Not Specified | Not Specified | 43.21% in a standardized dry extract | [21] |
| Flavonoids | ||||
| Total Flavonoids | Methanol Extract (Leaves) | Saudi Arabia | 4.62 mg QE/g d.w. ± 0.08 | |
| Total Flavonoids | Hexane/Ethyl Acetate Extract (Leaves) | Saudi Arabia | 0.1 mg QE/g d.w. ± 0.002 | |
| Naringin | Fruit | Not Specified | 4694.18 mg/100g of dried extract | [12] |
| Phenolics | ||||
| Total Phenolics | Methanol Extract (Leaves) | Saudi Arabia | 7.12 mg GAE/g ± 0.09 | |
| Total Phenolics | Hexane/Ethyl Acetate Extract (Leaves) | Saudi Arabia | 0.31 mg GAE/g ± 0.003 | |
| Salicylic Acid | Fruit | Not Specified | 728.41 mg/100g of dried extract | [12] |
| Fatty Acids & Lipids | ||||
| Linolenic Acid | Leaves | Not Specified | 16.32% of total extract | [4] |
| Vitamin E | Leaves | Not Specified | 13.49% of total extract | [4] |
| n-Hexadecanoic Acid | Leaves | Not Specified | 6.09% of total extract | [4] |
| Oleamide | Seeds | Not Specified | 13.01% of total extract | [4] |
| cis,cis-Linoleic Acid | Seeds | Not Specified | 12.05% of total extract | [4] |
| n-Hexadecanoic Acid | Seeds | Not Specified | 11.38% of total extract | [4] |
Experimental Protocols
The identification and quantification of bioactive compounds in T. terrestris involve several stages, from extraction to sophisticated analytical techniques.
Extraction of Bioactive Compounds
The choice of extraction method and solvent is critical and depends on the target compounds.
-
Soxhlet Extraction: This is a conventional method used for the extraction of saponins. For instance, 8 grams of powdered T. terrestris can be extracted with 250 ml of ethanol for 6-8 hours.[22] A 70% (v/v) ethanol solution has been found to be optimal for saponin extraction.[22]
-
Ultrasonic Extraction (USE): This method is considered faster and more efficient than conventional methods.[9][23] For the extraction of steroidal saponins and rutin, 1 gram of powdered plant material (leaves and fruits, 1:1) can be extracted three times with 5.0 ml of 50% aqueous acetonitrile by sonication for 15 minutes each.[9]
-
Reflux Extraction: For the extraction of compounds with anti-diabetic potential, 2.0 g of leaf powder can be refluxed with 50 mL of a 20:80 mixture of 2N HCl and methanol at 80°C for about 6 hours.[24]
-
Methanol Extraction for Phenolics and Flavonoids: Methanol is an effective solvent for extracting polar compounds like phenolics and flavonoids.
Analytical Methodologies
A variety of chromatographic and spectroscopic techniques are employed for the separation, identification, and quantification of bioactive compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of saponins and flavonoids.
-
For Protodioscin: A reversed-phase C18 column is commonly used.[8][18] A gradient elution with a mobile phase consisting of 0.1% phosphoric acid in water (A) and acetonitrile (B) can be employed. The flow rate is typically 0.5 mL/min, with detection at 203 nm and a column temperature of 45°C.[8][18]
-
For Saponins and Rutin: An Inertsil ODS-2 column (250 x 4.6 mm, 5 µm) can be used with a mobile phase of phosphoric acid buffer (pH 3) and acetonitrile in a gradient elution. The flow rate is 1.0 ml/min, and detection is at 203 nm.[9]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are powerful tools for the untargeted metabolomic analysis of T. terrestris extracts, enabling the identification of a wide range of compounds and the detection of adulterants in commercial supplements.[3][13][25]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and semi-volatile compounds. For analysis, dried extracts can be dissolved in HPLC-grade methanol, filtered, and injected into the GC-MS system.[4] This technique has been used to identify fatty acids, sterols, and other compounds in leaf and seed extracts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are essential for the structural elucidation of novel compounds isolated from T. terrestris.[10][16][26]
-
High-Performance Thin-Layer Chromatography (HPTLC): RP-HPTLC can be used for the quantification of protodioscin. Separation can be achieved on RP-18F254s plates with a mobile phase of 0.1 M KH2PO4–acetonitrile–methanol–triethylamine (5:4:1:0.1, v/v). Densitometric quantification is performed at 366 nm after treating the plate with 0.1 M H2SO4.[27]
Visualizations
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the identification of bioactive compounds in Tribulus terrestris.
Conceptual Signaling Pathway
While the precise mechanisms of action for all Tribulus terrestris compounds are still under investigation, some studies suggest potential interactions with various signaling pathways. For example, some compounds have been investigated for their effects on pathways related to inflammation and cardiovascular health. An integrated metabolomics and network pharmacology approach has predicted that compounds from T. terrestris may interact with targets involved in cardiac diseases.[13] The lignanamides have shown inhibitory effects on nitric oxide (NO) production in LPS-activated RAW 264.7 cells, suggesting an anti-inflammatory mechanism.[17] The following is a conceptual representation of a potential anti-inflammatory signaling pathway that could be modulated by T. terrestris lignanamides.
Conclusion
Tribulus terrestris is a rich source of a diverse array of bioactive compounds, with steroidal saponins, flavonoids, alkaloids, and lignanamides being the most prominent. The significant variation in the chemical profile of the plant based on geographical and environmental factors necessitates the use of robust and validated analytical methods for quality control and research. This guide provides a foundational overview of the key compounds, their quantitative distribution, and the experimental protocols for their identification and analysis. Further research is warranted to fully elucidate the mechanisms of action of these compounds and their potential therapeutic applications. The continued application of advanced analytical techniques like LC-MS/MS and NMR will undoubtedly lead to the discovery of new compounds and a deeper understanding of the pharmacological properties of this important medicinal plant.
References
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